molecular formula C8H8FIO2 B1532542 1-Fluoro-2-iodo-4,5-dimethoxybenzene CAS No. 900175-06-6

1-Fluoro-2-iodo-4,5-dimethoxybenzene

Cat. No. B1532542
M. Wt: 282.05 g/mol
InChI Key: FZAQUOLSOWIOCY-UHFFFAOYSA-N
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Description

1-Fluoro-2-iodo-4,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8FIO2 and a molecular weight of 282.05 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 1-Fluoro-2-iodo-4,5-dimethoxybenzene is represented by the InChI code 1S/C8H8FIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3 . The ChemSpider ID for this compound is 49120418 .


Physical And Chemical Properties Analysis

1-Fluoro-2-iodo-4,5-dimethoxybenzene is a solid substance . It has a molecular weight of 282.05 .

Scientific Research Applications

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene

    • Application Summary : This compound was synthesized as a part of a study on nitration of fluorobenzenes .
    • Methods of Application : The compound was synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .
    • Results or Outcomes : The reaction yielded 1-Fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield .
  • Iodination of Organic Compounds

    • Application Summary : The iodination of organic compounds is of great importance in synthetic organic chemistry . It opens comprehensive approaches for the synthesis of various biologically active compounds .
    • Methods of Application : The iodination process involves the use of molecular iodine or the iodide anion in combination with environmentally friendly and atom-efficient oxidants .
    • Results or Outcomes : The iodination process has been used to introduce iodine into organic molecules, providing versatile building blocks in synthetic organic chemistry .
  • Electrophilic Aromatic Substitution

    • Application Summary : Electrophilic aromatic substitution is a common reaction involving aromatic rings . This process involves the attack of an electrophile at carbon to form a cationic intermediate .
    • Methods of Application : The attacking reagent is represented either formally as a cation, X ⊖, or as a neutral but polarized molecule, δ ⊕ X — δ ⊖ Y .
    • Results or Outcomes : This type of reaction is key in many substitution reactions of benzene .
  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Synthesis

    • Application Summary : 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized in 90% yield by the reaction of commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid .
    • Methods of Application : The compound was synthesized by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . The structure was confirmed by X-ray crystallography .
    • Results or Outcomes : The reaction yielded 1-Fluoro-2,5-dimethoxy-4-nitrobenzene in 90% yield .

properties

IUPAC Name

1-fluoro-2-iodo-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAQUOLSOWIOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-iodo-4,5-dimethoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BL Frey, P Thai, L Patel - Synthesis, 2023 - thieme-connect.com
Synthesis Page 1 This is a PDF file of an unedited manuscript that has been accepted for publication. As a service to our customers we are providing this early version of the manuscript. …
Number of citations: 1 www.thieme-connect.com

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